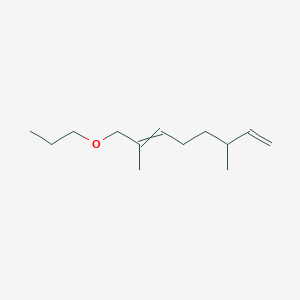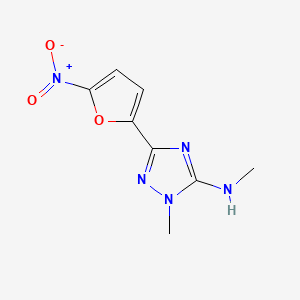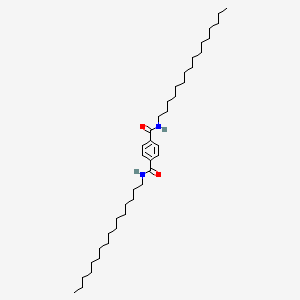
1,4-Benzenedicarboxamide, N,N'-dihexadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is a synthetic organic compound known for its unique chemical properties and applications. It belongs to the class of benzenedicarboxamides, which are characterized by the presence of two amide groups attached to a benzene ring. This compound is particularly notable for its long alkyl chains, which impart distinct physical and chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- typically involves the reaction of terephthaloyl chloride with hexadecylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Catalyst: None required
Reaction Time: Several hours to ensure complete conversion
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Terephthalic acid derivatives.
Reduction: Hexadecylamine derivatives.
Substitution: Nitro or halogenated benzenedicarboxamides.
Applications De Recherche Scientifique
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in disrupting lipid bilayers and enhancing the permeability of cell membranes. The compound can also form micelles and vesicles, which are useful in drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-
- 1,4-Benzenedicarboxamide, N,N’-bis(2,4-dinitrophenyl)-
- Terephthalamide
Uniqueness
1,4-Benzenedicarboxamide, N,N’-dihexadecyl- is unique due to its long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring the formation of micelles or vesicles, such as in drug delivery systems. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other benzenedicarboxamides, which may lack such versatility.
Propriétés
Numéro CAS |
52030-76-9 |
|---|---|
Formule moléculaire |
C40H72N2O2 |
Poids moléculaire |
613.0 g/mol |
Nom IUPAC |
1-N,4-N-dihexadecylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C40H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-41-39(43)37-31-33-38(34-32-37)40(44)42-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3,(H,41,43)(H,42,44) |
Clé InChI |
LYJLWMZGJKNRPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


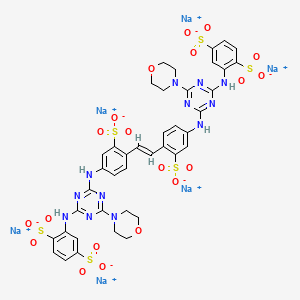

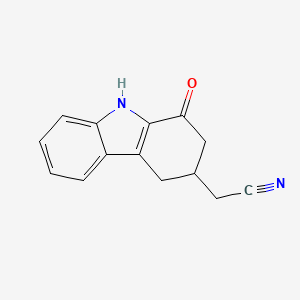
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)



![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
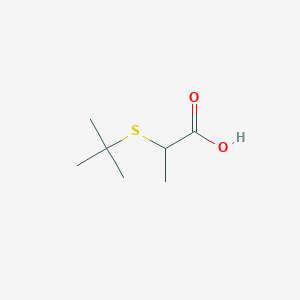

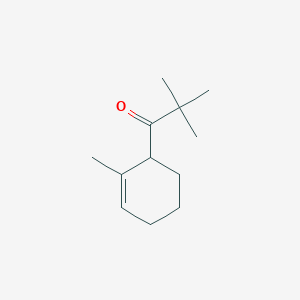
![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
